molecular formula C17H15NO4 B5432729 2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate

2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate

Cat. No. B5432729
M. Wt: 297.30 g/mol
InChI Key: ILAIUHOVWPKDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as Boc-L-phenylalanine acetate and is used in the synthesis of peptides and other organic compounds.

Scientific Research Applications

2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate has been used in scientific research for a variety of applications. One of the main applications is in the synthesis of peptides and other organic compounds. This compound is used as a building block in the synthesis of peptides and can also be used as a protecting group for amino acids.

Mechanism of Action

The mechanism of action of 2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate is not fully understood. However, it is believed that this compound acts as a protease inhibitor. Proteases are enzymes that break down proteins and peptides. By inhibiting proteases, this compound can prevent the breakdown of peptides and proteins, allowing them to be used in scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-studied. However, it is believed that this compound does not have any significant effects on the body when used in lab experiments. It is important to note that this compound should not be used for drug purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate in lab experiments is its ability to protect amino acids during peptide synthesis. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its cost. It is also important to note that this compound should only be used for scientific research purposes and should not be used for drug purposes.

Future Directions

There are several future directions for research on 2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of the mechanism of action of this compound. It is also important to study the biochemical and physiological effects of this compound in order to better understand its potential applications in scientific research. Finally, future research should focus on the development of new applications for this compound in the field of organic chemistry.

Synthesis Methods

The synthesis of 2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate involves several steps. The first step is the protection of the amino group of L-phenylalanine with a Boc (tert-butyloxycarbonyl) group. This is followed by the reaction of the protected amino acid with benzoyl chloride to form Boc-L-phenylalanine benzoyl ester. The final step involves the reaction of the ester with acetic anhydride to form this compound.

properties

IUPAC Name

[2-(4-benzamidophenyl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-12(19)22-11-16(20)13-7-9-15(10-8-13)18-17(21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAIUHOVWPKDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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